

Application Notes and Protocols for PROTAC Synthesis using 3-Aminophenol-PEG4-methyl

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Compound of Interest

Compound Name: 3-Aminophenol-PEG4-methyl

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Introduction

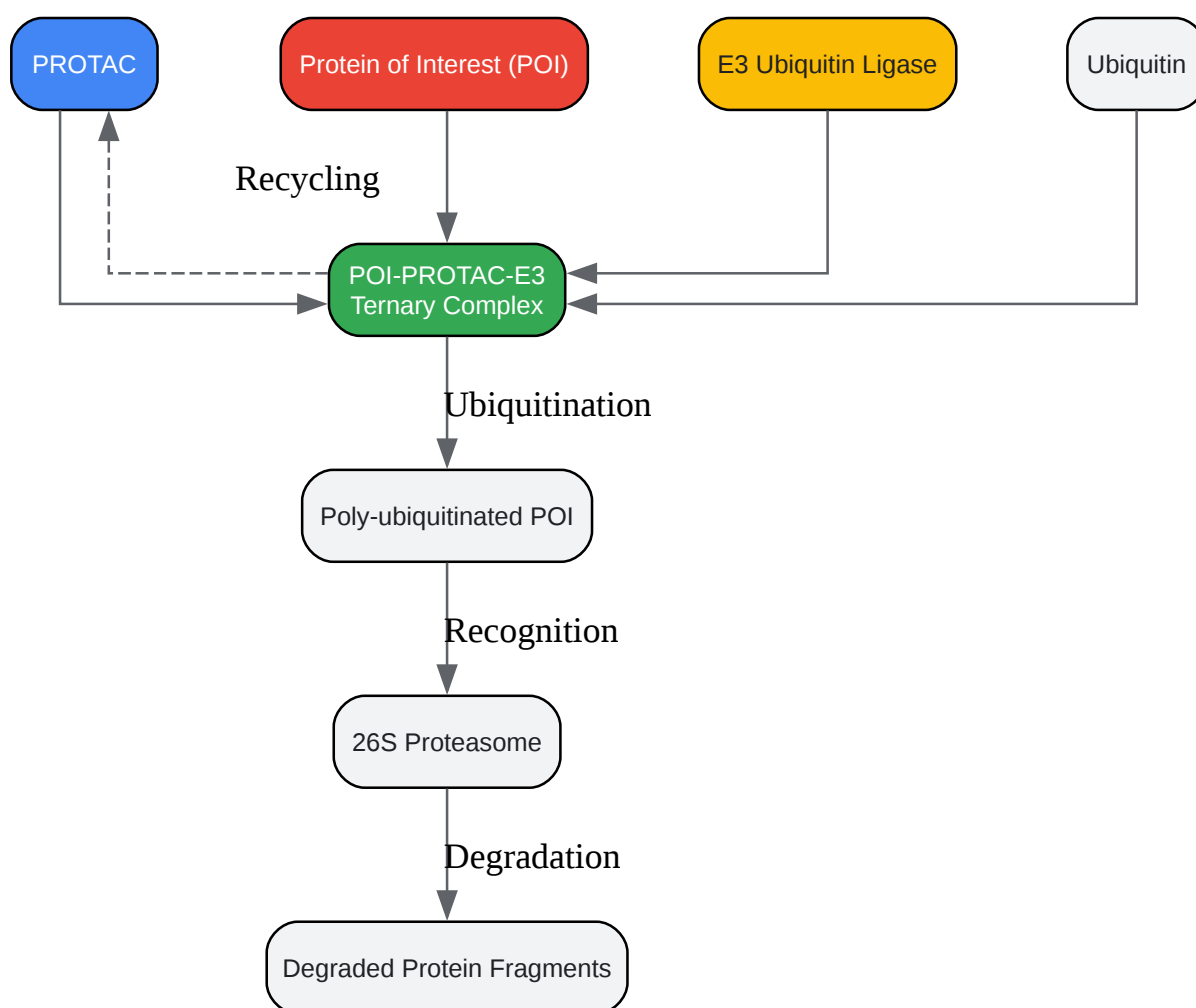
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.[1][2][3] **3-Aminophenol-PEG4-methyl** is a versatile PEG-based linker that offers two distinct functional groups for sequential or orthogonal conjugation: a nucleophilic amine and a phenolic hydroxyl group.[4] This allows for a modular and flexible approach to PROTAC synthesis.

This document provides detailed protocols for the synthesis of a generic PROTAC utilizing the **3-Aminophenol-PEG4-methyl** linker, along with representative data and visualizations to guide researchers in this process.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using **3-Aminophenol-PEG4-methyl** can be approached in a modular fashion. A representative synthetic strategy involves a two-step process: first, the E3 ligase ligand is coupled to the amine functionality of the linker via an amide bond formation. Subsequently, the warhead (POI ligand) is attached to the phenolic hydroxyl group of the linker through a Williamson ether synthesis.

Protocol 1: Amide Coupling of E3 Ligase Ligand to 3-Aminophenol-PEG4-methyl

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) to the amine group of the linker.

Reagents and Materials:

- **3-Aminophenol-PEG4-methyl**
- Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 eq)
- HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminoxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous DMF (N,N-Dimethylformamide)
- Nitrogen or Argon atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

- Add a solution of **3-Aminophenol-PEG4-methyl** (1.1 eq) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.

Protocol 2: Williamson Ether Synthesis of the Warhead to the E3 Ligase Ligand-Linker Conjugate

This protocol describes the attachment of a warhead functionalized with a leaving group (e.g., a bromoalkyl group) to the phenolic hydroxyl group of the E3 ligase ligand-linker conjugate.

Reagents and Materials:

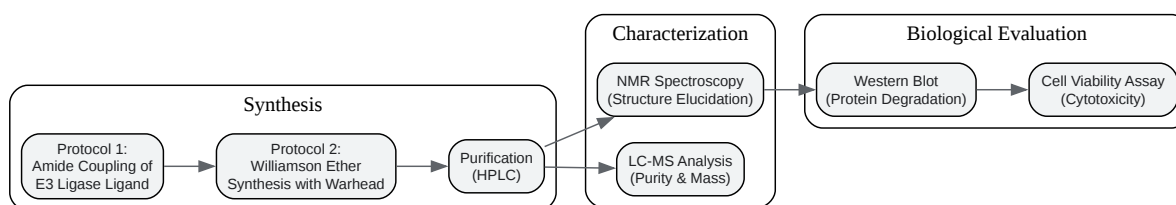
- E3 ligase ligand-linker conjugate from Protocol 1 (1.0 eq)
- Warhead with a suitable leaving group (e.g., Warhead-Br) (1.2 eq)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
- Anhydrous DMF or Acetonitrile
- Nitrogen or Argon atmosphere
- Standard glassware for organic synthesis

Procedure:

- Under an inert atmosphere, dissolve the E3 ligase ligand-linker conjugate in anhydrous DMF or acetonitrile.
- Add K₂CO₃ or Cs₂CO₃ to the solution and stir for 15 minutes at room temperature.
- Add the warhead functionalized with a leaving group to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and stir overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the final PROTAC by preparative HPLC to obtain the product with high purity.

Experimental Workflow

The overall workflow for the synthesis and characterization of a PROTAC using **3-Aminophenol-PEG4-methyl** is depicted below.

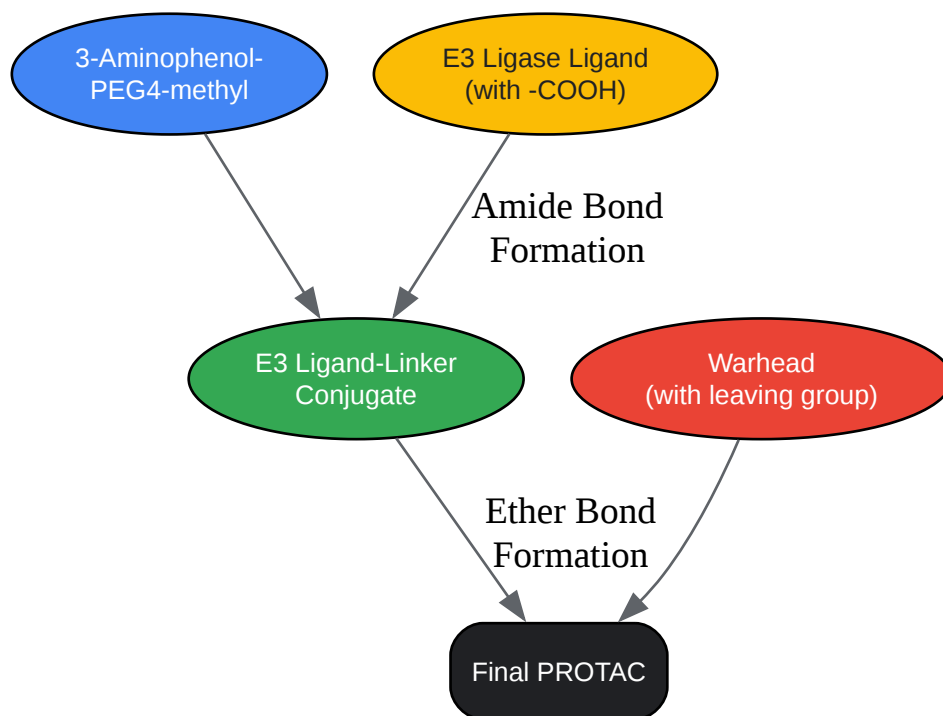


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Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Logical Relationship of Synthesis

The synthesis of the final PROTAC molecule is a sequential process involving the formation of two key chemical bonds to the bifunctional linker.



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